molecular formula C17H18F2N2O3S B2715194 2,6-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 1797344-86-5

2,6-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2715194
CAS No.: 1797344-86-5
M. Wt: 368.4
InChI Key: BLMMPJSXLDSNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a sulfonamide group, which is a functional group commonly found in many pharmaceuticals and agrochemicals. The presence of fluorine atoms and a methoxypyrrolidine moiety further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Methoxypyrrolidine Intermediate: The initial step involves the synthesis of 3-methoxypyrrolidine, which can be prepared by reacting pyrrolidine with methanol under acidic conditions.

    Aromatic Substitution: The next step involves the introduction of the 4-(3-methoxypyrrolidin-1-yl)phenyl group onto a 2,6-difluorobenzenesulfonyl chloride precursor. This is usually achieved through a nucleophilic aromatic substitution reaction.

    Final Coupling: The final step is the coupling of the intermediate with the sulfonyl chloride to form the desired compound. This step often requires the use of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrrolidine moiety, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.

Major Products

    Oxidation: N-oxides of the methoxypyrrolidine moiety.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,6-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of sulfonamide-containing molecules with biological targets. It serves as a model compound to understand the binding mechanisms and activity of sulfonamide drugs.

Medicine

Medicinally, this compound is of interest due to its potential pharmacological properties. Sulfonamides are known for their antibacterial activity, and the presence of fluorine atoms may enhance the compound’s metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new agrochemicals and materials with specific properties, such as increased resistance to degradation or enhanced performance.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The fluorine atoms may enhance binding affinity and selectivity by forming strong interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzenesulfonamide: Lacks the methoxypyrrolidine moiety, resulting in different chemical properties and biological activities.

    N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide: Lacks the fluorine atoms, which may affect its metabolic stability and binding affinity.

Uniqueness

2,6-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to the combination of its functional groups. The presence of both fluorine atoms and a methoxypyrrolidine moiety provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2,6-difluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3S/c1-24-14-9-10-21(11-14)13-7-5-12(6-8-13)20-25(22,23)17-15(18)3-2-4-16(17)19/h2-8,14,20H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMMPJSXLDSNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.